N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1-8H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQAAQBWATKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 2-furoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds related to thiazole derivatives. For instance, a study synthesized several thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compound N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibited promising activity against human lung adenocarcinoma A549 cells, with an IC50 value indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 | 23.30 ± 0.35 |
| 5-(3-nitrophenyl)-N-(4-(N-(thiazol-5-yl)sulfamoyl)phenyl)furan-2-carboxamide | U251 | 10–30 |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazone | MCF-7 | 5.71 |
Antioxidant Properties
The antioxidant potential of thiazole derivatives has been widely studied. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Thiazole compounds have shown significant antimicrobial activity against a range of pathogens. In vitro studies have tested this compound against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound demonstrated MIC values comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.125 |
| 5-(3-nitrophenyl)-N-(4-(N-(thiazol-5-yl)sulfamoyl)phenyl)furan-2-carboxamide | Candida albicans | 6.25 |
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications in the thiazole ring and the introduction of substituents significantly affect the biological activity of these compounds. For instance, the presence of nitro groups and various aromatic substituents enhances the anticancer and antimicrobial efficacy of thiazole derivatives .
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thiazole moieties. These interactions can lead to the inhibition or activation of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Similar structure but with a hydrazone linker.
1,3,4-Thiadiazole derivatives: Share the thiazole ring but differ in other substituents.
Thiazole derivatives: General class of compounds with diverse biological activities.
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the combination of its nitrophenyl, thiazole, and furamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C14H9N3O4S
- CAS Number : 733819
- IUPAC Name : this compound
Structural Features
The presence of the thiazole ring and the nitrophenyl group are significant for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, including anticancer and antimicrobial properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
This compound also demonstrates antimicrobial properties.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Nitro Group | Enhances electron affinity, improving binding to biological targets |
| Furan Moiety | Contributes to overall stability and reactivity |
Insights from SAR Studies
Research indicates that modifications in the phenyl ring or substituents on the thiazole can significantly affect the compound's potency against cancer cells and pathogens. For example, electron-donating groups on the phenyl ring have been shown to enhance activity .
Q & A
Q. How to resolve spectral data contradictions arising from tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
